molecular formula C16H22N2O2 B13962094 Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13962094
M. Wt: 274.36 g/mol
InChI Key: BIACASMUUUSTPM-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with a unique structure that includes a spiro-fused ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic amine. This intermediate is then reacted with benzyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific functional groups and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2

InChI Key

BIACASMUUUSTPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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